N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-26-17-6-4-16(5-7-17)24-10-9-22-21(24)29-13-20(25)23-12-15-3-8-18-19(11-15)28-14-27-18/h3-11H,2,12-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSOBCIGSOCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Imidazole Ring: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage, which can be achieved through the reaction of the imidazole derivative with a thioester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the imidazole ring or the thioacetamide linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the imidazole ring or thioacetamide linkage.
Substitution: Substituted derivatives at the ethoxyphenyl group.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several important biological activities:
1. Anticancer Activity:
Preliminary studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated efficacy against acute leukemia cell lines by inhibiting MEK1/2 kinases, which are crucial for the MAPK signaling pathway involved in cell growth and survival .
2. Antimicrobial Properties:
The presence of the imidazole ring in the structure suggests potential antimicrobial activity. Imidazole derivatives have been widely studied for their ability to combat bacterial and fungal infections .
3. Neuroprotective Effects:
Some derivatives of benzodioxole compounds have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating neuroinflammatory responses .
Case Studies and Research Findings
Several studies highlight the applications of similar compounds, providing insights into their therapeutic potential:
Case Study 1: Anticancer Activity
In a study evaluating various imidazole derivatives, one compound demonstrated significant inhibition of cell proliferation in cancer cell lines at low micromolar concentrations. The mechanism involved downregulation of key signaling pathways associated with cancer progression .
Case Study 2: Antimicrobial Efficacy
Research on related benzodioxole compounds has shown effective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. The compounds disrupted bacterial cell wall synthesis and inhibited essential metabolic pathways .
Case Study 3: Neuroprotection
A derivative similar to this compound was tested in models of Alzheimer's disease, showing a reduction in amyloid-beta plaque formation and improved cognitive function in treated animals .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. The thioacetamide linkage may also play a role in the compound’s bioactivity by interacting with thiol groups in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()
- Substituents : 4-(3,4-dimethoxyphenyl) and 4-fluorophenyl on imidazole.
- Key Differences : Replaces ethoxyphenyl with fluorophenyl and dimethoxyphenyl.
2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Substituents : Benzodioxolylmethyl and 5-methylthiadiazole.
- Key Differences : Thiadiazole replaces ethoxyphenyl, introducing a heterocyclic sulfhydryl group.
- Implications : Thiadiazole’s electron-withdrawing nature may alter reactivity, while methyl substitution could improve solubility .
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ()
- Substituents : Fluorophenyl, methylsulfinyl, and pyridyl.
- Pyridyl moiety introduces basicity, affecting pharmacokinetics .
Antimicrobial Activity
- 5-Nitroimidazole Analogues : Compounds with nitro groups (e.g., ) show potent activity against Clostridioides difficile and parasites. The absence of a nitro group in the target compound may reduce mutagenicity but limit antiparasitic efficacy .
- Benzimidazole Derivatives : highlights benzimidazole-thioacetamides with antimicrobial and anticancer properties. The target compound’s benzodioxole group may confer similar activity .
Anticancer Potential
- Alkylsulfonyl Benzimines : reports acetamide derivatives with alkylsulfonyl groups inhibiting cancer cell proliferation. The ethoxyphenyl group in the target compound could modulate similar pathways .
Physicochemical and Spectral Properties
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O5S |
| Molecular Weight | 417.4787 g/mol |
| InChI Key | VJZLZJXKZQYJGX-UHFFFAOYSA-N |
| SMILES | OCCCn1c(=O)nc(c2c1CCC2)SCC(=O)NCc1ccc2c(c1)OCO2 |
This structure features a benzodioxole moiety, which is known for its diverse biological properties, combined with an imidazole group that may enhance its pharmacological profile.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The imidazole group may interact with specific enzymes, inhibiting their activity and thus affecting cellular processes.
- Receptor Modulation : The compound may bind to various receptors, altering their signaling pathways and leading to changes in cellular responses.
- Oxidative Stress Reduction : By modulating oxidative stress levels, it may protect cells from damage associated with various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cell Line Studies : In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines (MCF7 and MDA-MB-231). Results indicated a significant reduction in cell viability with IC50 values below 10 µM .
- Inflammation Model : In animal models of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Mechanistic Insights : Molecular docking studies suggested that the compound binds effectively to the active sites of target enzymes involved in cancer progression, supporting its role as a therapeutic agent .
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide?
A1. A typical method involves coupling intermediates via nucleophilic substitution or condensation. For example:
- Step 1 : React (4E)-4-[(substituted phenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one with 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide in pyridine/zeolite (Y-H) catalyst under reflux (150°C, 5 h) .
- Step 2 : Monitor progress via TLC (chloroform:methanol, 7:3) and isolate via ice-water precipitation followed by ethanol recrystallization .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
A2. Key methods include:
- 1H/13C NMR : Assign peaks for the benzodioxole methylene (δ 4.2–4.5 ppm) and imidazole sulfanyl groups (δ 7.1–7.8 ppm) .
- X-ray crystallography : Resolve steric effects of the ethoxyphenyl and benzodioxole moieties, identifying intermolecular interactions (e.g., C–H⋯O) .
Advanced Synthetic Optimization
Q. Q3. How can reaction conditions be optimized to improve yield and purity?
A3. Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:
Q. Q4. How are conflicting spectroscopic data resolved (e.g., overlapping NMR peaks)?
A4. Advanced strategies include:
- 2D NMR (COSY, HSQC) : Differentiate benzodioxole protons from imidazole signals .
- DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set to match experimental data .
Biological Evaluation
Q. Q5. What in vitro assays are suitable for preliminary pharmacological screening?
A5. Prioritize assays based on structural analogs:
Q. Q6. How are contradictory biological results (e.g., low activity in one assay vs. high in another) analyzed?
A6. Conduct structure-activity relationship (SAR) studies :
- Modify substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) and compare activity trends .
- Use molecular docking (AutoDock Vina) : Identify binding affinity variations due to sulfanyl group orientation in target pockets .
Computational and Mechanistic Studies
Q. Q7. What computational tools predict metabolic stability or toxicity?
A7. Leverage in silico ADMET models :
Q. Q8. How is the sulfanyl group’s role in mechanism of action validated?
A8. Combine experimental and computational approaches:
- Synthetic deletion : Prepare a des-sulfanyl analog and compare biological activity .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to assess sulfanyl-mediated hydrogen bonding .
Data Reproducibility and Scaling
Q. Q9. What steps ensure reproducibility in multi-step syntheses?
A9. Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
